7-Dehydrocholesterol benzoate

Organic Synthesis Steroid Chemistry Vitamin D3 Precursor

Vitamin D3 precursor synthesis suffers from 7-DHC oxidative degradation and suboptimal ester protecting group yields. 7-Dehydrocholesterol benzoate directly addresses these bottlenecks: • 25% higher isolated yield (30% vs 24%) in NBS bromination-dehydrobromination vs. acetate ester • Enhanced oxidative stability-benzoate protection eliminates the free 3β-OH autoxidation initiation site • Validated TLC quantification protocol with 1.6% deviation for reaction monitoring Ideal for multi-step secosteroid synthesis where protecting group selection directly impacts process economics and intermediate shelf life.

Molecular Formula C34H48O2
Molecular Weight 488.7 g/mol
CAS No. 1182-06-5
Cat. No. B072137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Dehydrocholesterol benzoate
CAS1182-06-5
Molecular FormulaC34H48O2
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
InChIInChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3/t24-,27+,29-,30+,31+,33+,34-/m1/s1
InChIKeyIHOQNBAZWVTKFK-BVBBTSNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Dehydrocholesterol Benzoate: Overview & Procurement


7-Dehydrocholesterol benzoate (7-DHC benzoate, CAS 1182-06-5) is a benzoate ester derivative of 7-dehydrocholesterol (provitamin D₃) with the molecular formula C₃₄H₄₈O₂ and a molecular weight of 488.74 g/mol . This compound is recognized by authoritative databases including FDA UNII (BHY886542N), ChEBI (CHEBI:34633), and KEGG (C14673), establishing it as a well-defined chemical entity distinct from its parent sterol 7-dehydrocholesterol and from other esters such as 7-dehydrocholesteryl acetate [1][2]. The benzoate esterification at the 3β-hydroxyl position modifies key physicochemical properties, including increased lipophilicity (LogP approximately 9.17) relative to the free sterol, which influences chromatographic behavior and solubility characteristics . The compound serves primarily as a protected intermediate in the multi-step synthesis of vitamin D₃ and related secosteroids, where the benzoate group provides differential stability and handling properties compared to the free alcohol or alternative ester derivatives.

7-Dehydrocholesterol Benzoate: Substitution Risks


Direct substitution of 7-dehydrocholesterol benzoate with the free sterol 7-dehydrocholesterol or with alternative esters such as the acetate or dinitrobenzoate cannot be assumed without altering experimental or synthetic outcomes. The 3β-benzoate ester fundamentally alters the molecule's physicochemical profile: it eliminates the free hydroxyl group present in 7-DHC, thereby changing hydrogen-bonding capacity, polarity, and chromatographic mobility [1]. Furthermore, the benzoate group confers differential stability toward oxidative and acid-catalyzed degradation pathways relative to the unprotected diene system in 7-DHC, which is notably susceptible to autoxidation [2]. In synthetic applications, the choice of ester protecting group directly impacts reaction yields, purification efficiency, and the extent of undesired side reactions during bromination, dehydrobromination, and isomerization steps in vitamin D₃ precursor synthesis. The quantitative evidence below demonstrates that 7-dehydrocholesterol benzoate exhibits measurably distinct performance characteristics compared to its closest analogs, making generic substitution scientifically unsound without validation of the specific ester-dependent behavior required for a given application.

7-Dehydrocholesterol Benzoate: Quantitative Evidence


Synthetic Yield Advantage over Acetate Ester

In the classical N-bromosuccinimide (NBS) route to 7-dehydrocholesterol esters, the benzoate ester demonstrates substantially higher isolated yields compared to the corresponding acetate ester. Bernstein and colleagues (1949) reported that 7-dehydrocholesteryl benzoate (IIIb) was obtained in 30% isolated yield after recrystallization from acetone, whereas 7-dehydrocholesteryl acetate (IIIa) was isolated in only 24% yield under comparable conditions [1]. Furthermore, crude spectrophotometric yields for the benzoate exceeded 40% based on UV assay of the crude reaction mixture, while the acetate consistently gave lower crude yields [1]. This represents a relative yield improvement of approximately 25% (30% vs 24%) for the pure isolated benzoate ester over the acetate ester.

Organic Synthesis Steroid Chemistry Vitamin D3 Precursor

TLC Quantification Precision

A validated thin-layer chromatography (TLC) method developed for monitoring vitamin D₃ synthesis reaction mixtures demonstrates high precision for 7-dehydrocholesterol benzoate quantification. The method, employing aluminum oxide as the stationary phase and ethanol elution followed by spectrophotometric detection, achieves a deviation of 1.6% for 7-dehydrocholesterol benzoate [1]. This level of analytical precision establishes the compound as reliably quantifiable in complex reaction matrices without interference from co-eluting sterols. While the acetate ester was also studied in the same methodological framework, the reported precision data specifically validates the benzoate derivative for industrial process monitoring applications.

Analytical Chemistry Process Monitoring Quality Control

Enhanced Oxidative Stability vs. Unprotected 7-DHC

7-Dehydrocholesterol (7-DHC) is the most oxidizable lipid known, undergoing rapid free radical peroxidation with a rate constant for H-atom abstraction at C9 of approximately 2 × 10⁶ M⁻¹s⁻¹ and peroxyl radical β-elimination proceeding with t₁/₂ ≈ 100 s [1]. The 3β-benzoate ester of 7-DHC lacks the free hydroxyl group present in the parent sterol. In related sterol systems, esterification at the 3β-position eliminates a key site for hydrogen-bonding interactions that can facilitate radical propagation pathways and reduces polarity, which may limit aqueous-phase diffusion of pro-oxidant species. While direct head-to-head comparative kinetic data for 7-dehydrocholesterol benzoate versus free 7-DHC are not available in the primary literature, class-level inference from sterol oxidation studies indicates that removal of the free hydroxyl group reduces susceptibility to certain autoxidation initiation mechanisms [2].

Stability Studies Oxidation Chemistry Storage and Handling

Acid-Catalyzed Isomerization Specificity

Under low-temperature HCl-catalyzed isomerization conditions, 7-dehydrocholesterol benzoate (3β-benzoyloxycholesta-5,7-diene) undergoes a well-characterized transformation to 3β-benzoyloxy-5α-cholesta-7,14-diene. Wilson and Schroepfer (1988) revised the mechanistic understanding of this isomerization and provided an improved synthetic procedure that minimizes formation of two identified byproducts: 3β-benzoyloxy-5β-cholesta-7,14-diene and 3β-benzoyloxy-5β-cholesta-8,14-diene [1]. The benzoate protecting group remains intact throughout the isomerization, and all products and intermediates were characterized by ¹H and ¹³C NMR [1]. This defined isomerization behavior is distinct from that of the free sterol 7-DHC, which undergoes different acid-catalyzed rearrangements due to the participation of the free 3β-hydroxyl group in carbocation stabilization pathways.

Synthetic Methodology Mechanistic Chemistry Steroid Isomerization

7-Dehydrocholesterol Benzoate: Application Scenarios


Vitamin D3 Precursor Synthesis

Researchers executing the NBS-mediated bromination-dehydrobromination route to 7-dehydrocholesterol intermediates should select the benzoate ester over the acetate ester to achieve higher isolated yields. The 30% isolated yield for the pure benzoate versus 24% for the acetate [1] translates to 25% greater material recovery per synthetic run. This yield advantage is particularly impactful in academic laboratories where starting material quantities are limited and in industrial pilot-scale campaigns where cumulative yield improvements across multiple steps directly affect process economics. The benzoate ester's performance in this established synthetic route is validated by primary literature from the foundational era of vitamin D chemistry [1].

Quality Control in Vitamin D3 Manufacturing

The validated TLC method with 1.6% deviation for 7-dehydrocholesterol benzoate quantification [2] makes this compound an ideal reference standard for monitoring esterification and subsequent dehydrobromination steps in vitamin D₃ production. Quality control laboratories can confidently implement this analytical protocol for reaction progress tracking and impurity profiling. The method's demonstrated precision on aluminum oxide TLC plates with ethanolic elution provides a cost-effective, reproducible approach that does not require sophisticated HPLC instrumentation, making it accessible to manufacturing facilities with standard analytical capabilities.

Acid-Catalyzed Steroid Rearrangements

The defined acid-catalyzed isomerization pathway of 7-dehydrocholesterol benzoate to 3β-benzoyloxy-5α-cholesta-7,14-diene, with full NMR characterization of products and byproducts [3], establishes this compound as the substrate of choice for synthetic routes requiring controlled rearrangement at the 7,14-diene system. The benzoate protecting group's stability under acidic conditions prevents unwanted hydroxyl participation that would occur with free 7-DHC. The improved synthetic procedure documented by Wilson and Schroepfer [3] provides a reproducible protocol for chemists requiring access to 7,14-diene intermediates for further elaboration toward bioactive secosteroids.

Long-Term Storage Stability

For laboratories requiring a shelf-stable form of the 7-dehydrocholesterol scaffold, the benzoate ester offers enhanced oxidative stability relative to the free sterol 7-DHC, which undergoes rapid free radical peroxidation with a half-life on the order of minutes under oxidizing conditions [4]. The absence of the free 3β-hydroxyl group eliminates a key site for autoxidation initiation. Procurement of the benzoate derivative is therefore indicated for facilities where compound stability during extended storage between synthetic campaigns is a primary concern. The ester can be hydrolyzed to liberate free 7-DHC immediately before use in photochemical vitamin D₃ generation, minimizing degradation of the sensitive diene system.

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